4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound in question is characterized by a complex structure that incorporates a methylthio group and an acetyl moiety, making it of particular interest in medicinal chemistry.
This compound can be synthesized through various chemical reactions involving quinoxaline derivatives and substituted phenyl groups. The synthesis often involves acylation processes that introduce the acetyl group onto the quinoxaline scaffold.
4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can be classified under:
The synthesis of 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves a multi-step process:
The molecular structure of 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one features:
The compound can undergo various chemical reactions typical for quinoxalines and ketones:
Reactions involving this compound should be conducted with care due to potential reactivity of the methylthio and ketone groups under certain conditions.
The mechanism of action for 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with biological targets:
Biological assays are required to elucidate specific mechanisms, which may involve binding affinity studies and cellular response evaluations.
4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has potential applications in:
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This nitrogen-containing bicyclic system serves as a core template for designing multitarget agents against diverse therapeutic areas, including infectious diseases, cancer, and metabolic disorders [1] [7]. The specific derivative 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one exemplifies this potential through its rationally designed molecular architecture that enables interactions with multiple biological targets.
Quinoxaline derivatives demonstrate intrinsic broad-spectrum bioactivities attributable to their balanced hydrophobicity, hydrogen-bonding capabilities, and π-electron system that facilitates stacking interactions with biological macromolecules [6]. Structural modifications at the C3, C4, and N1 positions significantly modulate target selectivity and potency. For instance, antimicrobial evaluations of structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives revealed selective activity against Staphylococcus aureus and Escherichia coli, underscoring the scaffold's relevance in addressing antibiotic resistance [2]. Similarly, kinase inhibition studies identified derivatives with low micromolar IC50 values against CDK5, CK1, and GSK-3β – kinases implicated in cancer and neurodegenerative disorders [2].
Table 1: Bioactivity Profile of Representative 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
Compound Structure | Biological Target | Activity/IC50 | Reference |
---|---|---|---|
10a | Staphylococcus aureus | Moderate inhibition | [2] |
10b, 11b, 14b | Escherichia coli | Moderate inhibition | [2] |
30d | sGC (α1/β1 dimer) | 4.4-fold activation (EC50 = 0.77 µM) | [8] |
12 | EGFR kinase | IC50 = 0.172 µM | [3] |
The molecular hybridization strategy exemplified by 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one merges the bioactive quinoxalinone core with a (4-(methylthio)phenyl)acetyl pharmacophore. This approach capitalizes on known structure-activity relationships where arylacetyl substituents enhance target affinity through van der Waals interactions and conformational restriction [6] [8]. Recent drug design paradigms exploit such hybrid molecules to address complex multifactorial diseases through polypharmacology, positioning this compound as a promising scaffold for multitarget therapeutic development.
The pharmacological profile of 4-(2-(4-(methylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one derives substantially from its strategically positioned functional groups: the methylthio (-SCH3) moiety on the phenyl ring and the acetyl linker connecting the aryl system to the quinoxalinone core. These groups confer distinct electronic, steric, and metabolic properties that collectively modulate target engagement.
Methylthio (-SCH3) Group:
Acetyl Linker (CH2C=O):
Table 2: Influence of Functional Groups on Molecular Properties
Functional Group | Electronic Contribution | Spatial Orientation | Biological Interactions |
---|---|---|---|
Methylthio (-SCH3) | σp- = 0.00 (Hammett constant); moderate +M effect | Dihedral angle ~30° relative to phenyl plane | Hydrophobic pocket binding; weak H-bond acceptance; cation-π interactions |
Acetyl (C=O) | σp = 0.50; strong -I and -M effects | Coplanar with quinoxalinone via intramolecular H-bond | Metal chelation; strong H-bond donation/acceptance; dipolar interactions |
The synergistic interplay between these functional groups creates an electronic gradient across the molecule. Spectroscopic analyses (NMR, IR) of related compounds confirm charge delocalization extending from the electron-donating methylthio group through the phenyl ring to the electron-withdrawing acetyl moiety, ultimately polarizing the quinoxalinone system [6]. This polarization enhances interactions with biological targets like soluble guanylyl cyclase (sGC), where dicarboxylic quinoxalinone derivatives demonstrate EC50 values below 1 µM through simultaneous engagement of both the heme pocket and allosteric regulatory sites [8]. The molecular architecture thus exemplifies rational design principles for optimizing target affinity while maintaining drug-like properties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1